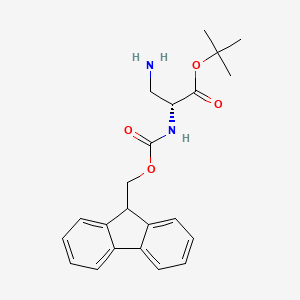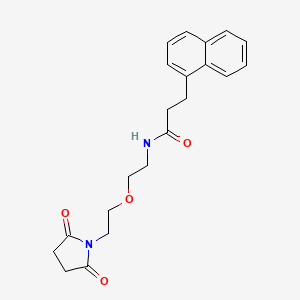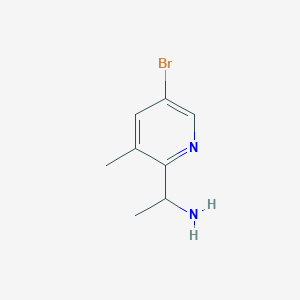
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Catalysis
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine and related compounds are valuable in the field of organometallic chemistry, particularly in the synthesis of palladium complexes. These complexes have shown high catalytic activities in ethylene dimerization, a process important in the chemical industry for producing higher-value products from ethylene gas. The synthesis involves condensation of appropriate aldehydes and amines, followed by reaction with palladium chloride, highlighting the versatility of these compounds in catalytic applications (Nyamato, Ojwach, & Akerman, 2015).
DNA Interaction and Anticancer Studies
Compounds structurally similar to this compound have been studied for their DNA binding capabilities and cytotoxic effects on cancer cell lines. For instance, Cu(II) complexes with tridentate ligands derived from pyridin-2-yl ethanamine derivatives have demonstrated significant DNA binding affinities, indicating potential applications in anticancer therapies. These complexes also exhibit nuclease activity, promoting DNA cleavage, which is a desirable mechanism for anticancer drugs. The cytotoxicity studies of these complexes against various cancer cell lines suggest their potential as therapeutic agents with low toxicity towards normal cells (Kumar et al., 2012).
Supramolecular Chemistry
The study of supramolecular assemblies, which are complexes formed from the organized arrangement of two or more molecules, has utilized derivatives of this compound. These studies focus on understanding molecular recognition, a process critical for the development of novel chemical sensors, catalysts, and drug delivery systems. The synthesis and analysis of such assemblies can shed light on the principles governing molecular interactions and the formation of complex structures (Varughese & Pedireddi, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound have been employed in the synthesis of end-functional polymers. These polymers have diverse applications ranging from the creation of advanced materials with specific properties to their use in biomedical applications. The versatility of these compounds in polymer chemistry highlights their potential in designing new materials with tailored functionalities (Lutz, Börner, & Weichenhan, 2005).
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIINIKFQBHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)
![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)
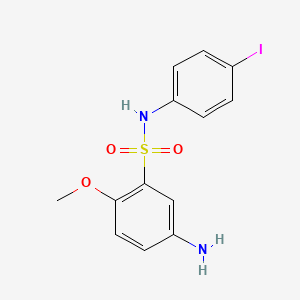
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
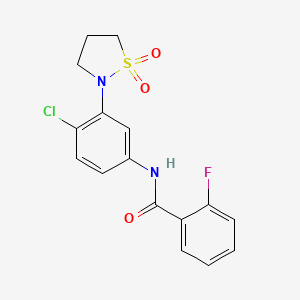
![5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2664928.png)
![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)
![N-ethyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2664933.png)
